molecular formula C34H45BrN4O4 B1649304 Tazemetostat hydrobromide CAS No. 1467052-75-0

Tazemetostat hydrobromide

Cat. No. B1649304
CAS RN: 1467052-75-0
M. Wt: 653.6
InChI Key: UQRICAQPWZSJNF-UHFFFAOYSA-N
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Description

Tazemetostat hydrobromide, also known as Tazverik, is an antineoplastic agent . It is a potent and selective inhibitor of the histone methyltransferase enhancer of zeste homolog 2 (EZH2) . It is used for the treatment of metastatic or locally advanced epithelioid sarcoma in patients who are not candidates for complete resection . It is also used for the treatment of relapsed or refractory follicular lymphoma harboring EZH2 mutation in patients who have received at least 2 prior systemic therapies .


Synthesis Analysis

Tazemetostat hydrobromide is synthesized using 2-methyl-3-nitrobenzoic acid as a raw material by chemical reaction . The specific synthesis steps involve the bromination of 2-methyl-3-nitrobenzoic acid .


Molecular Structure Analysis

The IUPAC name for Tazemetostat hydrobromide is N-[(4,6-Dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methyl-5-[4-(morpholin-4-ylmethyl)phenyl]benzamide . The molecular formula is C34H44N4O4 and the molar mass is 572.750 g·mol−1 .


Chemical Reactions Analysis

Tazemetostat competes with S-adenosylmethionine (SAM) cofactor to inhibit EZH2, reducing the levels of trimethylated lysine 27 of histone 3 (H3K27me3), which is considered a pharmacodynamic marker .


Physical And Chemical Properties Analysis

Tazemetostat hydrobromide has a molecular weight of 653.65 . It is soluble in DMSO . It is orally bioavailable, characterized by rapid absorption and dose-proportional exposure, which is not influenced by coadministration with food or gastric acid reducing agents .

Mechanism of Action

Tazemetostat is a potent and selective EZH2 inhibitor, with an in vitro calculated Ki of 2.5 nM for both wild-type and mutated EZH2 proteins . It inhibits EZH2 competitively with the S-adenosylmethionine (SAM) cofactor .

Safety and Hazards

Patients taking Tazemetostat are at an increased risk of developing secondary malignancies including T-cell lymphoblastic lymphoma, myelodysplastic syndrome, and acute myeloid leukemia . Common side effects include pain, fatigue, nausea, decreased appetite, vomiting, and constipation .

Future Directions

Tazemetostat is currently undergoing clinical development in various countries worldwide for use in several other tumor types, including diffuse large B-cell lymphoma and mesothelioma . The US FDA has accepted a New Drug Application and granted priority review for its use in the treatment of follicular lymphoma .

properties

IUPAC Name

N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methyl-5-[4-(morpholin-4-ylmethyl)phenyl]benzamide;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H44N4O4.BrH/c1-5-38(29-10-14-41-15-11-29)32-20-28(27-8-6-26(7-9-27)22-37-12-16-42-17-13-37)19-30(25(32)4)33(39)35-21-31-23(2)18-24(3)36-34(31)40;/h6-9,18-20,29H,5,10-17,21-22H2,1-4H3,(H,35,39)(H,36,40);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQRICAQPWZSJNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)CN5CCOCC5.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H45BrN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101027715
Record name Tazemetostat hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101027715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

653.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tazemetostat Hydrobromide

CAS RN

1467052-75-0
Record name Tazemetostat hydrobromide [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1467052750
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tazemetostat hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101027715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TAZEMETOSTAT HYDROBROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P89T5M073
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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